DNA Polymerase γ Exhibits ~3-Fold Lower Km for dTTP Versus dUTP, Establishing dTTP as the Preferred Substrate for Mitochondrial DNA Replication
Porcine liver DNA polymerase γ (pol γ), the replicative polymerase of mitochondria, displays a Michaelis constant (Km) approximately 3-fold lower for dTTP (0.4 µM) than for dUTP (1.1 µM), while the Vmax for both substrates remains similar [1]. This quantitative discrimination at the level of substrate binding—not turnover—demonstrates that dTTP is intrinsically preferred by pol γ, with competitive incorporation assays showing approximately 3-times more dTMP than dUMP residues inserted into DNA when both nucleotides are present at equal molar concentrations [1]. This finding is consistent with the critical biological requirement to minimize uracil incorporation into mitochondrial DNA.
| Evidence Dimension | Michaelis constant (Km) for nucleotide substrate binding |
|---|---|
| Target Compound Data | Km (dTTP) = 0.4 µM |
| Comparator Or Baseline | Km (dUTP) = 1.1 µM |
| Quantified Difference | ~3-fold lower Km for dTTP (2.75×); ~3× more dTMP than dUMP incorporated at equimolar competing concentrations |
| Conditions | Purified porcine liver DNA polymerase γ; standard in vitro DNA synthesis assays with poly(dA)·oligo(dT) and poly(dA-dT) templates; saturating nucleotide concentrations or equimolar competition |
Why This Matters
Investigators studying mitochondrial DNA replication fidelity or developing mitochondrial toxicity assays must use dTTP, not dUTP, to avoid introducing a ~3-fold binding affinity artifact that would distort kinetic measurements and incorporation rates.
- [1] Mosbaugh DW. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis. Nucleic Acids Res. 1988;16(12):5645–5659. PMID: 3387242. View Source
